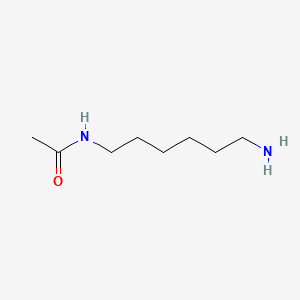

n-(6-aminohexyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-aminohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPJZTWQTUPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964311 | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49631-88-1 | |

| Record name | N-Acetyl-1,6-diaminohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-aminohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-aminohexyl)acetamide is a chemical compound of interest in various scientific domains. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its known characteristics. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a diamine derivative. Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 49631-88-1 | PubChem |

| Molecular Formula | C₈H₁₈N₂O | PubChem |

| Molecular Weight | 158.24 g/mol | PubChem |

| Melting Point | 78 - 80 °C | Sigma-Aldrich |

| Boiling Point | 221 °C | Sigma-Aldrich |

| logP (Octanol/Water Partition Coefficient) | < 0.3 (at 25 °C) | Sigma-Aldrich |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers should verify these with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, methylene protons of the hexyl chain, and amine protons. The chemical shifts would be influenced by the adjacent functional groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the six distinct methylene carbons of the hexyl chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an N-acetylated diamine. |

Experimental Protocols

Synthesis of this compound via Selective Acetylation

This procedure focuses on the mono-acetylation of 1,6-hexanediamine using acetic anhydride under controlled pH conditions in an aqueous medium.

Materials:

-

1,6-Hexanediamine

-

Acetic Anhydride

-

Hydrochloric Acid (6N)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-hexanediamine (1 equivalent) in deionized water.

-

Acidification: To the stirred solution, slowly add 6N HCl until the solution becomes homogeneous and the pH reaches approximately 1.5. This protonates both amino groups, preventing immediate reaction.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Acetylating Agent: While vigorously stirring, slowly add acetic anhydride (0.8-1.0 equivalents) dropwise to the cooled solution. Maintaining a low temperature is crucial for selectivity.

-

Neutralization and Reaction: After the addition of acetic anhydride, slowly add a saturated solution of sodium bicarbonate to neutralize the HCl and the acetic acid byproduct. The pH should be carefully monitored and adjusted to be slightly basic (pH 8-9) to facilitate the acylation of one amino group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the key steps for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. While its structural similarity to polyamines and other biologically active molecules might suggest potential interactions with biological systems, any such roles are speculative at this time and require experimental validation.

Safety and Handling

Based on the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound should be handled with care.

-

General Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling the substance and prevent contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed and store in a dry, locked-up, or restricted-access area. It is sensitive to moisture.

-

First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash off with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, drink plenty of water. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical for which basic physical properties and a viable synthetic route are available. However, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization and, most notably, its biological function. This guide provides a foundational understanding of the compound and highlights areas where further research is needed to fully elucidate its properties and potential applications. As new research emerges, this document can be updated to reflect a more complete profile of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of N-(6-aminohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(6-aminohexyl)acetamide, a valuable bifunctional molecule utilized in various research and drug development applications. This document details experimental protocols, data presentation in structured tables, and visual workflows to facilitate a thorough understanding of the core processes involved.

Introduction

This compound is a linear aliphatic molecule featuring a primary amine at one terminus and an acetamide group at the other. This unique structure makes it an important building block and linker molecule in medicinal chemistry and bioconjugation. The primary amino group allows for covalent attachment to various moieties, such as proteins, peptides, or drug molecules, while the acetylated terminus can modify the physicochemical properties of the resulting conjugate, such as solubility and hydrogen bonding capacity. Its synthesis primarily involves the selective mono-acetylation of 1,6-hexanediamine, a process that requires careful control to minimize the formation of the di-acetylated byproduct. Subsequent purification is crucial to isolate the desired mono-substituted product with high purity.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the selective mono-acetylation of 1,6-hexanediamine (also known as hexamethylenediamine). This reaction is typically performed by treating the diamine with an acetylating agent, such as acetic anhydride or acetyl chloride, in a controlled manner.

Key Reaction Parameters

Several factors influence the yield and selectivity of the mono-acetylation reaction:

-

Stoichiometry of Reactants: A key strategy to favor mono-acetylation is to use a large excess of the diamine relative to the acetylating agent. This statistical approach increases the probability of an acetylating agent molecule reacting with an unreacted diamine rather than the already mono-acetylated product.

-

Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) is a commonly used solvent for this reaction.

-

Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C to room temperature) to control the reactivity of the acetylating agent and minimize side reactions.

-

Rate of Addition: Slow, dropwise addition of the acetylating agent to the solution of the diamine is critical to maintain a low local concentration of the acetylating agent, thereby favoring mono-substitution.

Experimental Protocol: Selective Mono-acetylation of 1,6-Hexanediamine

This protocol is a representative example of the synthesis of this compound.

Materials:

-

1,6-Hexanediamine

-

Acetic Anhydride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (e.g., 5 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0°C with stirring.

-

Prepare a solution of acetic anhydride (1 equivalent) in anhydrous dichloromethane.

-

Add the acetic anhydride solution dropwise to the stirred solution of 1,6-hexanediamine over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour and then warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid and the hydrochloride of the product if a base was not used) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

The crude product will be a mixture of unreacted 1,6-hexanediamine, the desired this compound, and the di-acetylated byproduct, N,N'-(hexane-1,6-diyl)diacetamide.

Purification of this compound

Purification is a critical step to isolate the mono-acetylated product from the reaction mixture. The choice of purification method depends on the scale of the reaction and the desired final purity.

Column Chromatography

Column chromatography is a widely used and effective method for separating the components of the reaction mixture based on their polarity.

Principle: The stationary phase, typically silica gel, is polar. The components of the mixture are separated based on their differential adsorption to the silica gel and their solubility in the mobile phase. 1,6-hexanediamine is highly polar and will adhere strongly to the silica. N,N'-(hexane-1,6-diyl)diacetamide is the least polar of the three components. This compound has an intermediate polarity.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of dichloromethane/methanol or dichloromethane/methanol/ammonium hydroxide)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp and/or a staining solution (e.g., ninhydrin for primary amines)

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of methanol in dichloromethane. The addition of a small amount of ammonium hydroxide can help to reduce tailing of the amine-containing compounds on the acidic silica gel.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The spots can be visualized under a UV lamp if they are UV-active, or by staining with a suitable reagent like ninhydrin, which specifically stains primary amines.

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Ion Exchange Chromatography

Ion exchange chromatography is another powerful technique for purifying this compound, taking advantage of the basicity of the primary amino group.[1][2][3]

Principle: At a pH below the pKa of the primary amino group, this compound will be protonated and carry a positive charge. It can then bind to a cation exchange resin. The unreacted diamine will also be protonated and bind strongly, while the neutral di-acetylated byproduct will not bind and will be washed through the column. The bound components can then be selectively eluted by increasing the salt concentration or the pH of the buffer.

Experimental Protocol: Cation Exchange Chromatography

Materials:

-

Cation exchange resin (e.g., a strong cation exchanger like Dowex 50W or a weak cation exchanger like CM-cellulose)

-

Buffers of varying pH and salt concentrations (e.g., phosphate or acetate buffers)

-

Chromatography column

-

pH meter

-

Conductivity meter (optional)

Procedure:

-

Pack a chromatography column with the chosen cation exchange resin and equilibrate it with a low ionic strength buffer at a pH where the target molecule is positively charged (e.g., pH 4-5).

-

Dissolve the crude product in the equilibration buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove the unbound di-acetylated byproduct.

-

Elute the bound compounds using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH of the buffer.

-

Collect fractions and monitor the elution profile, for instance by measuring the UV absorbance at a suitable wavelength if the molecule has a chromophore, or by TLC analysis after neutralization of the fractions.

-

Combine the fractions containing the pure product, desalt if necessary, and remove the solvent.

Data Presentation

The following tables summarize the key physicochemical properties and representative analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Acetyl-1,6-hexanediamine, N-Acetylcadaverine |

| CAS Number | 49631-88-1[4] |

| Molecular Formula | C8H18N2O[4] |

| Molecular Weight | 158.24 g/mol [4] |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in water, methanol, dichloromethane |

Table 2: Representative Analytical Data for Purified this compound

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, δ ppm) | ~3.15 (q, 2H, -CH₂-NH-CO-), ~2.68 (t, 2H, -CH₂-NH₂), ~1.98 (s, 3H, -CO-CH₃), ~1.4-1.6 (m, 4H, internal -CH₂-), ~1.2-1.4 (m, 4H, internal -CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170.5 (-C=O), ~42.0 (-CH₂-NH₂), ~39.5 (-CH₂-NH-CO-), ~33.0, ~29.5, ~26.5, ~26.0 (internal -CH₂-), ~23.5 (-CO-CH₃) |

| Mass Spectrometry (ESI+) | m/z 159.15 [M+H]⁺ |

| Purity (by HPLC) | >95% (typical) |

| Yield (after purification) | 30-60% (highly dependent on reaction conditions and purification efficiency) |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: N-(6-aminohexyl)acetamide (CAS: 49631-88-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

N-(6-aminohexyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 49631-88-1, is a bifunctional organic molecule. It incorporates a primary amine and an acetamide group, separated by a six-carbon alkyl chain. This structure provides it with versatile potential in various scientific applications, acting as a linker or spacer arm.

Synonyms: N-Acetyl-1,6-diaminohexane, N-Acetyl-1,6-hexanediamine[1]

Chemical Structure

The chemical structure of this compound is characterized by a hexylenediamine backbone where one of the primary amine groups is acetylated.

Molecular Formula: C8H18N2O[1]

SMILES: CC(=O)NCCCCCCN[1]

InChI: InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| Melting Point | 78 - 80 °C | Sigma-Aldrich |

| Boiling Point | 221 °C | Sigma-Aldrich |

| XLogP3 | -0.3 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed) |

| Partition Coefficient (log Pow) | < 0.3 at 25 °C | Sigma-Aldrich |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be achieved through the selective mono-acetylation of 1,6-hexanediamine. General methods for mono-acylation of symmetrical diamines can be adapted for this purpose.

General Experimental Protocol for Mono-Acetylation

This protocol is a generalized procedure based on common organic synthesis techniques for the selective acylation of primary amines.

Materials:

-

1,6-Hexanediamine

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of 1,6-hexanediamine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). The use of a large excess of the diamine is crucial to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.

-

Acylating Agent Addition: Slowly add a solution of the acetylating agent (acetic anhydride or acetyl chloride, 1 equivalent) to the stirred solution of the diamine at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. If using acetyl chloride, a base (1-1.2 equivalents) should be included in the diamine solution to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which will likely contain unreacted diamine and the di-acetylated byproduct, can be purified by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the desired mono-acetylated product from the starting material and the di-acetylated impurity.

Logical Workflow for Synthesis and Purification

Potential Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of research, particularly where a flexible spacer is required to link a functional group to a substrate or another molecule.

Affinity Chromatography

The terminal primary amine of this compound can be readily coupled to a solid support, such as agarose or magnetic beads, that has been activated with groups like N-hydroxysuccinimide (NHS) esters or epoxides. The acetylated end provides a neutral, hydrophilic spacer arm. This functionalized resin can then be used in affinity chromatography for the purification of proteins or other biomolecules that have an affinity for the immobilized ligand, which would be attached to the amine of the hexyl chain before coupling to the resin.

Solid-Phase Synthesis and Linker Chemistry

In solid-phase synthesis, this compound can be used as a linker to attach the initial building block to the solid support. The primary amine allows for covalent attachment to the resin, while the amide functionality provides a stable linkage that can be cleaved under specific conditions, depending on the overall linker strategy.

Biosensor and Surface Modification

The primary amine group can be used to immobilize the molecule onto the surface of biosensors (e.g., gold surfaces via thiol chemistry after modification of the amine, or carboxylated surfaces via amide bond formation). This allows for the creation of a functionalized surface with a defined spacer length, to which probes or other recognition elements can be attached for detecting specific analytes.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Note: This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the appropriate personal protective equipment. The information provided is based on publicly available data and general chemical principles, as specific experimental data for this compound is limited in the peer-reviewed literature. Researchers should perform their own validation and characterization of the compound for their specific applications.

References

Unveiling N-(6-aminohexyl)acetamide: A Comprehensive Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of N-(6-aminohexyl)acetamide, a molecule of significant interest to researchers and professionals in the fields of biochemistry and drug development. This document outlines its fundamental physicochemical properties, potential applications, and relevant experimental contexts.

Core Molecular Attributes

This compound is a diamine derivative with a key role in various biochemical research applications. A clear understanding of its molecular characteristics is foundational for its use in experimental design.

| Property | Value | Source |

| Molecular Formula | C8H18N2O | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 49631-88-1 | PubChem[1] |

Conceptual Experimental Workflow

The utility of this compound often lies in its application as a linker or a component of affinity chromatography matrices. The following diagram illustrates a generalized workflow for its use in such contexts.

Caption: Generalized workflow for the use of this compound in affinity chromatography.

Potential Signaling Pathway Interaction

While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives, such as N6-(6-Aminohexyl)-ATP, are known to interact with purinergic signaling pathways. These pathways are crucial in cellular communication and metabolism. The diagram below conceptualizes a potential interaction based on the known pharmacology of related compounds.

Caption: Conceptual purinergic signaling pathway involving an this compound derivative.

Experimental Considerations

The primary application of N-(6-aminohexyl) derivatives is in the field of affinity chromatography. For instance, 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives are utilized for the purification of various enzymes, including dehydrogenases and kinases. While a detailed, universal protocol is not feasible due to the varied nature of target proteins, a general methodological framework can be outlined.

General Protocol for Affinity Chromatography using N-(6-aminohexyl)-ligand Matrix:

-

Matrix Preparation: The synthesis involves coupling the N-(6-aminohexyl)-ligand to a solid support, commonly a beaded agarose matrix (e.g., Sepharose). This process typically involves the activation of the matrix with cyanogen bromide or other activating agents, followed by covalent linkage of the primary amine of the hexyl chain to the activated matrix.

-

Column Packing and Equilibration: The synthesized affinity resin is packed into a chromatography column. The column is then equilibrated with a binding buffer appropriate for the target protein, ensuring optimal pH and ionic strength for binding.

-

Sample Application: A clarified biological sample, such as a cell lysate or a partially purified protein fraction, is loaded onto the column. The flow rate is controlled to allow sufficient residence time for the target protein to bind to the immobilized ligand.

-

Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins and other contaminants. The wash is typically monitored by UV absorbance until the baseline returns to zero.

-

Elution: The bound target protein is eluted from the column. Elution can be achieved by changing the buffer conditions, such as altering the pH or ionic strength, or by introducing a competing soluble ligand.

-

Analysis: The eluted fractions are collected and analyzed for the presence and purity of the target protein using techniques like SDS-PAGE, Western blotting, and enzyme activity assays.

This technical guide provides a foundational understanding of this compound, offering insights into its properties and applications for researchers and professionals in the life sciences.

References

"n-(6-aminohexyl)acetamide" solubility in different solvents

An In-depth Technical Guide on the Solubility of N-(6-aminohexyl)acetamide

This guide provides a detailed overview of the solubility of this compound, a bifunctional molecule commonly utilized as a linker in the development of affinity chromatography resins and bioconjugation applications. The information is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and materials science.

Core Compound Information

-

IUPAC Name: this compound

-

Synonyms: N-Acetyl-1,6-diaminohexane, N-Acetyl-1,6-hexanediamine, 6-acetamidohexylamine

-

Molecular Formula: C₈H₁₈N₂O[1]

-

Molecular Weight: 158.24 g/mol [1]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental and industrial settings. The following table summarizes the available quantitative solubility data for this compound. It is important to note that comprehensive solubility data across a wide range of solvents is not extensively published in the peer-reviewed literature. The data presented is primarily from chemical supplier databases.

| Solvent | Solubility | Concentration (Molar) | Temperature | Source |

| Water* | 66.3 mg/mL | ~0.419 M | Not Specified | Bldpharm[4] |

| DMSO | ≥ 30 mg/mL | ≥ 0.208 M | Not Specified | MedChemExpress[5] |

*Note: The solvent for the 66.3 mg/mL value is not explicitly stated by the source but is presumed to be water as is common for this type of data presentation.

**Note: This data is for the closely related compound N-(5-Aminopentyl)acetamide (monoacetylcadaverine) and is provided as a reference. The source notes that hygroscopic DMSO can significantly impact solubility.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent. This method is based on standard laboratory procedures for solubility measurement.[6][7]

Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Vials with airtight screw caps (e.g., 20 mL scintillation vials)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, let the vial stand undisturbed at the controlled temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Application Workflow: Linker for Affinity Chromatography

This compound is frequently used as a linker to immobilize ligands onto a solid support (e.g., agarose beads) for affinity chromatography. The primary amine provides a nucleophilic handle for covalent attachment to an activated resin, while the acetamide group can be part of the spacer arm that presents the ligand away from the matrix backbone, reducing steric hindrance.

Caption: Workflow for creating and using an affinity chromatography resin.

Solubility Determination Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound, as detailed in the protocol above.

Caption: Experimental workflow for solubility determination.

References

- 1. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 49631-88-1|this compound|BLD Pharm [bldpharm.com]

- 3. N-acetyl-1,6-diaminohexane | 49631-88-1 [chemicalbook.com]

- 4. CAS:49631-88-1, N-(6-氨基己基)乙酰胺-毕得医药 [bidepharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

N-(6-aminohexyl)acetamide: A Technical Guide to its Application as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-aminohexyl)acetamide is a versatile bifunctional linker that plays a crucial role in bioconjugation and the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this compound, detailing its chemical properties, synthesis, and applications as a linker molecule. The guide includes structured data tables for key quantitative parameters, detailed experimental protocols for its use in conjugation reactions, and visualizations of relevant chemical reactions and experimental workflows using the DOT language for Graphviz.

Introduction to Bifunctional Linkers in Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] Bifunctional linkers are essential tools in this field, providing a bridge between the molecules being conjugated. These linkers can influence the stability, solubility, and pharmacokinetic properties of the resulting bioconjugate.[2][3] The choice of linker is critical and depends on the specific application, including the nature of the biomolecules and the desired properties of the final conjugate.[2]

This compound is a linear bifunctional linker containing a primary amine and an acetamide functional group separated by a six-carbon hexyl chain. The primary amine serves as a reactive handle for conjugation to various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.[4][5] The acetamide group is generally unreactive under typical bioconjugation conditions, effectively capping one end of the diamine precursor and preventing unwanted crosslinking reactions. The hexyl spacer provides flexibility and distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C8H18N2O | PubChem |

| Molecular Weight | 158.24 g/mol | PubChem |

| Appearance | White to off-white solid | Generic MSDS |

| Solubility | Soluble in water and polar organic solvents | Generic MSDS |

| Reactive Group | Primary Amine (-NH2) | N/A |

| Spacer Arm Length | ~8.5 Å | Calculated |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the selective acylation of one of the amino groups of 1,6-diaminohexane. A common method is the reaction of 1,6-diaminohexane with acetic anhydride under controlled conditions to favor mono-acylation.

General Synthesis Protocol

-

Dissolve 1,6-diaminohexane in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of acetic anhydride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a mild acid and base to remove unreacted starting material and di-acylated by-product.

-

The final product is purified by column chromatography or recrystallization.

A schematic of the synthesis is depicted below:

References

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

The n-(6-aminohexyl)acetamide Spacer Arm in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] Central to this discipline is the use of spacer arms or linkers, which connect the constituent parts of a bioconjugate. The n-(6-aminohexyl)acetamide spacer arm is a flexible, hydrophilic linker that can be employed to conjugate various molecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.

This technical guide provides an in-depth overview of the this compound spacer arm, including its synthesis, properties, and theoretical applications in bioconjugation. While direct, extensive literature on this specific spacer is limited, this guide extrapolates from well-established principles of bioconjugation chemistry involving similar amine-terminated linkers.

Core Concepts and Properties

The this compound spacer consists of a six-carbon hexyl chain, providing flexibility and spatial separation between the conjugated molecules. The terminal primary amine serves as a reactive handle for conjugation, while the acetamide group contributes to the hydrophilicity of the linker, which can improve the solubility and reduce non-specific binding of the resulting bioconjugate.

Key Properties:

-

Length: The six-carbon chain provides a spacer length of approximately 8.5 Å, which can be crucial for overcoming steric hindrance and allowing the conjugated biomolecule to maintain its native conformation and activity.

-

Flexibility: The aliphatic chain is highly flexible, allowing for rotational freedom and optimal orientation of the conjugated partners.

-

Hydrophilicity: The presence of the acetamide and terminal amine groups imparts a degree of water solubility to the linker.

-

Reactivity: The terminal primary amine is a versatile functional group for conjugation, readily reacting with various electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (via reductive amination).[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from 1,6-diaminohexane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,6-diaminohexane

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mono-acetylation of 1,6-diaminohexane:

-

Dissolve 1,6-diaminohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (0.5 equivalents) dropwise to the stirred solution. The use of a substoichiometric amount of acetic anhydride favors mono-acetylation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol to isolate the desired this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Bioconjugation using this compound Spacer Arm

The terminal primary amine of this compound is the key functional group for its use in bioconjugation. A common strategy involves the reaction of this amine with an activated carboxyl group on a biomolecule, typically in the form of an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1]

Experimental Protocol: General Procedure for Protein Conjugation via NHS Ester Chemistry

This protocol describes a general method for conjugating a molecule containing the this compound spacer to a protein with available carboxyl groups that can be activated.

Materials:

-

Protein to be conjugated

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer. Ensure the buffer does not contain primary amines.

-

-

Activation of Protein Carboxyl Groups:

-

Add EDC and NHS (or sulfo-NHS) to the protein solution. A typical molar excess is 10-20 fold of each reagent over the protein.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.

-

Add this compound to the activated protein solution. A molar excess of the spacer (e.g., 20-50 fold) is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted spacer and other small molecules by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (number of spacer molecules per protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore.

-

Assess the purity and integrity of the conjugate using SDS-PAGE.

-

Evaluate the biological activity of the conjugate using a relevant functional assay.

-

Quantitative Data Presentation

Due to the limited availability of specific experimental data for the this compound spacer in the scientific literature, the following tables present hypothetical, yet representative, quantitative data that one might expect from bioconjugation experiments. These values are based on typical outcomes for similar amine-terminated flexible spacers.

Table 1: Hypothetical Conjugation Efficiency of this compound to a Monoclonal Antibody (mAb)

| Parameter | Value | Method of Determination |

| Molar Ratio (Spacer:mAb) | 50:1 | - |

| Reaction Time | 2 hours | - |

| Reaction Temperature | 25°C | - |

| Degree of Labeling (DOL) | 3.5 | MALDI-TOF Mass Spectrometry |

| Conjugation Yield | 85% | UV-Vis Spectroscopy |

| Purity of Conjugate | >95% | SDS-PAGE |

Table 2: Hypothetical Stability of a Bioconjugate with this compound Spacer

| Condition | Time | % Intact Conjugate | Method of Determination |

| PBS, pH 7.4, 4°C | 30 days | >98% | Size-Exclusion Chromatography |

| Human Serum, 37°C | 7 days | 92% | ELISA |

| 0.1 M HCl, 25°C | 24 hours | 75% | HPLC |

| 0.1 M NaOH, 25°C | 24 hours | 88% | HPLC |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for bioconjugation and a hypothetical signaling pathway where a bioconjugate might be utilized.

Caption: General workflow for bioconjugation using an amine-containing spacer.

Caption: Hypothetical signaling pathway for an Antibody-Drug Conjugate (ADC).

Applications in Bioconjugation

While specific examples are scarce, the this compound spacer is well-suited for a variety of bioconjugation applications, including:

-

Immobilization of Biomolecules: The terminal amine can be used to attach enzymes, antibodies, or other proteins to solid supports such as agarose beads for affinity chromatography or to microplates for ELISA-based assays.[3][4]

-

Surface Modification of Nanoparticles: The spacer can be used to functionalize the surface of nanoparticles to improve their biocompatibility and provide a point of attachment for targeting ligands.

-

Preparation of Antibody-Drug Conjugates (ADCs): In the context of ADCs, this spacer could be used to link a cytotoxic drug to a monoclonal antibody, although more complex, cleavable linkers are often preferred in modern ADC design.

-

Fluorescent Labeling: A fluorescent dye activated with an NHS ester can be conjugated to the amine terminus of the spacer, which can then be incorporated into a larger biomolecule.

Conclusion

The this compound spacer arm offers a simple, flexible, and hydrophilic option for linking biomolecules. Its utility stems from the versatile reactivity of its terminal primary amine group. While it may not be as prevalent in the literature as other linkers, the fundamental principles of bioconjugation strongly support its potential in a range of applications. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to consider the incorporation of this spacer in their bioconjugation strategies. Further empirical studies are needed to fully characterize its performance and expand its documented applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamentals of protein affinity chromatography: How to prepare and properly use an affinity matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(6-aminohexyl)acetamide for Surface Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-(6-aminohexyl)acetamide for the functionalization of surfaces, a critical process in the development of advanced drug delivery systems and biocompatible materials. The unique properties of this short-chain amine-terminated linker make it a valuable tool for modifying material interfaces to enhance biocompatibility, facilitate drug loading, and control cellular interactions.

Synthesis of this compound

The synthesis of this compound, also known as N-acetyl-1,6-diaminohexane, is a straightforward process involving the selective acylation of one of the amino groups of 1,6-diaminohexane. A general and high-yield procedure has been described in the Journal of Organic Chemistry, which provides a reliable method for obtaining the mono-acylated product.[1]

Synthesis Protocol

A common method for the selective N-acetylation of a diamine like 1,6-diaminohexane involves reacting the diamine with an acetylating agent, such as acetic anhydride, under controlled conditions to favor mono-substitution.

Materials:

-

1,6-Diaminohexane

-

Acetic anhydride

-

Suitable solvent (e.g., water, tetrahydrofuran, dichloromethane)[2]

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium hydroxide, organic solvents for extraction, silica gel for chromatography)

General Procedure:

-

Dissolve 1,6-diaminohexane in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride to the cooled solution with vigorous stirring. The reaction is typically rapid.[2]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, neutralize the reaction mixture.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to isolate the pure this compound.

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Surface Functionalization using this compound

The terminal primary amine of this compound serves as a reactive handle for covalent attachment to a variety of material surfaces, including those with carboxyl, epoxy, or other suitable reactive groups. This process creates a surface presenting a short, flexible linker with a terminal acetamide group.

Experimental Workflow for Surface Functionalization

The following workflow outlines the general steps for modifying a carboxyl-terminated surface with this compound using carbodiimide chemistry.

Caption: Workflow for surface functionalization.

Detailed Protocol for Surface Functionalization

Materials:

-

Substrate with a carboxyl-terminated surface

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Coupling buffer (e.g., PBS buffer, pH 7.4)

-

Washing and rinsing solutions (e.g., deionized water, ethanol)

Procedure:

-

Surface Activation:

-

Immerse the carboxyl-terminated substrate in an activation buffer containing EDC and NHS for a specified time (e.g., 15-30 minutes) at room temperature to form a reactive NHS-ester intermediate.

-

-

Rinsing:

-

Rinse the activated substrate with deionized water and then with the coupling buffer to remove excess EDC and NHS.

-

-

Coupling:

-

Immediately immerse the activated substrate in a solution of this compound in the coupling buffer. Allow the reaction to proceed for a defined period (e.g., 2-12 hours) at room temperature or 4°C.

-

-

Washing:

-

Thoroughly wash the functionalized substrate with the coupling buffer, followed by deionized water and ethanol to remove any non-covalently bound molecules.

-

-

Drying:

-

Dry the modified surface under a stream of inert gas (e.g., nitrogen or argon).

-

Characterization of Functionalized Surfaces

A suite of surface-sensitive analytical techniques is employed to confirm the successful immobilization of this compound and to characterize the properties of the modified surface.

| Analytical Technique | Information Obtained | Expected Outcome for Successful Functionalization |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increase in the nitrogen (N 1s) signal and the appearance of a peak corresponding to the amide nitrogen. |

| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity. | A change in the water contact angle, typically indicating an alteration in surface energy. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Potential changes in surface morphology and roughness. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Appearance of characteristic amide I and amide II bands. |

Applications in Drug Development

The acetamide-terminated surface created by functionalization with this compound offers several advantages in the context of drug development:

-

Biocompatibility: The acetamide group is generally considered to be biocompatible, which can help to reduce non-specific protein adsorption and minimize adverse biological responses.

-

Controlled Drug Loading: The terminal amine of the unreacted end of the linker on the surface can be used for the subsequent covalent attachment of drug molecules, providing a means for controlled drug loading.

-

Tunable Surface Properties: The short, flexible hexyl chain allows for some degree of conformational freedom, which can influence the presentation of the terminal group and its interaction with the surrounding environment.

Signaling Pathway for Biocompatibility

While not a direct signaling molecule, the biocompatible surface created can influence cellular responses by minimizing the activation of inflammatory pathways that are often triggered by foreign materials.

Caption: Biocompatibility enhancement pathway.

Conclusion

This compound is a versatile and accessible molecule for the surface functionalization of biomaterials and drug delivery carriers. Its straightforward synthesis and the ability to create a biocompatible, reactive surface make it a valuable tool for researchers and professionals in the field of drug development. The methodologies and characterization techniques outlined in this guide provide a solid foundation for the successful implementation of this surface modification strategy.

References

N-(6-aminohexyl)acetamide: A Technical Review of a Versatile Linker in Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-aminohexyl)acetamide is a bifunctional molecule featuring a primary amine and an acetamide group, connected by a six-carbon alkyl chain. While not extensively studied for its intrinsic biological activity, it serves as a crucial linker and building block in the synthesis of more complex molecules with significant applications in chemical biology and drug discovery. This technical guide provides a comprehensive review of this compound, detailing its chemical and physical properties, and its role in the development of bioactive compounds, particularly histone deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

This compound is a relatively simple aliphatic compound. Its key structural features are a terminal primary amine, which is nucleophilic and readily undergoes reactions with electrophiles, and a secondary acetamide, which is generally more stable. The hexyl chain provides flexibility and spacing, making it an ideal linker to connect a pharmacophore to a reporter group, a solid support, or another functional moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₁₈N₂O | PubChem |

| Molecular Weight | 158.24 g/mol | PubChem |

| CAS Number | 49631-88-1 | PubChem |

| Canonical SMILES | CC(=O)NCCCCCCN | PubChem |

| InChI Key | WRJPJZTWQTUPQK-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the literature as a primary focus but is often a straightforward intermediate step. A common synthetic approach involves the selective acylation of one of the amino groups of 1,6-hexanediamine.

General Synthesis Workflow

The logical flow for a typical synthesis of this compound from 1,6-hexanediamine is depicted below. This involves protection of one amine group, acetylation of the other, and subsequent deprotection.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol: Acetylation of a Diamine

Materials:

-

1,6-Hexanediamine

-

Acetic anhydride (Ac₂O) or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A base (e.g., triethylamine (TEA), pyridine) if using acetyl chloride

-

Protecting group (e.g., Di-tert-butyl dicarbonate for Boc protection)

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) for Boc deprotection)

Procedure Outline:

-

Protection: Dissolve 1,6-hexanediamine in a suitable solvent. Add a protecting group reagent dropwise at a controlled temperature (e.g., 0 °C) to favor mono-protection.

-

Purification: The mono-protected diamine is purified from the reaction mixture, typically using column chromatography.

-

Acetylation: The purified mono-protected diamine is dissolved in a solvent, and acetic anhydride or acetyl chloride is added (with a base for the latter). The reaction is stirred until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The acetylated and protected intermediate is then purified.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Final Purification: The final product, this compound, is purified to the desired level.

Role in Drug Discovery: Linker for Histone Deacetylase (HDAC) Inhibitors

A significant application of the this compound scaffold is in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins.[2] Their dysregulation is implicated in various diseases, particularly cancer, making them important therapeutic targets.[2][3]

HDAC inhibitors typically consist of three key components:

-

A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.

-

A linker region that occupies the catalytic tunnel.

-

A cap group that interacts with the surface of the enzyme.

The this compound moiety can serve as a versatile linker. The hexyl chain provides the necessary length and flexibility to position the cap group for optimal interactions with the enzyme surface.

Signaling Pathway Context: HDAC Inhibition and Cancer

The inhibition of HDACs leads to hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This can induce several anti-cancer effects.

Caption: Role of HDAC inhibitors in promoting anti-cancer effects.

Quantitative Data for HDAC Inhibitors with Similar Linkers

While specific IC₅₀ values for this compound itself are not available, data for well-known HDAC inhibitors illustrate the potency that can be achieved with molecules containing similar structural features.

Table 2: Inhibitory Activity of Selected HDAC Inhibitors

| Compound | Target | IC₅₀ (nM) | Notes |

| Tubastatin A HCl | HDAC6 | 15 | Highly selective for HDAC6. |

| PCI-34051 | HDAC8 | 10 | Potent and specific for HDAC8. |

| Entinostat (MS-275) | HDAC1 | 510 | Primarily targets Class I HDACs. |

| Entinostat (MS-275) | HDAC3 | 1700 | Primarily targets Class I HDACs. |

| Quisinostat | HDAC1 | 0.11 | Potent pan-HDAC inhibitor. |

| Quisinostat | HDAC2 | 0.33 | Potent pan-HDAC inhibitor. |

Data sourced from Selleck Chemicals product information.[4]

Other Applications in Research

The bifunctional nature of this compound makes it suitable for use in affinity chromatography and bioconjugation. The terminal amine can be coupled to a solid support, such as agarose beads, or to a biomolecule. The acetamide end can be part of a ligand that binds to a target protein. For example, derivatives like 8-(6-aminohexyl)-amino-adenine nucleotides have been used for affinity chromatography to purify enzymes.[5]

Workflow for Affinity Chromatography Matrix Preparation

Caption: Use of an aminohexyl linker in affinity chromatography.

Conclusion

This compound is a valuable molecular tool, primarily utilized as a flexible linker in the design and synthesis of functional molecules for research and therapeutic applications. Its straightforward chemistry and defined length make it a reliable component in constructing probes for affinity chromatography and, most notably, in the development of potent and selective HDAC inhibitors for cancer therapy. While the intrinsic biological profile of this compound is not a focus of current research, its utility as a structural element in complex bioactive molecules is well-established. Future applications will likely continue to leverage its properties as a versatile and dependable linker in the ever-evolving fields of drug discovery and chemical biology.

References

- 1. scholarworks.smith.edu [scholarworks.smith.edu]

- 2. scbt.com [scbt.com]

- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(6-aminohexyl)acetamide: A Comprehensive Guide to Safety and Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for N-(6-aminohexyl)acetamide. The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely, minimizing exposure risks and ensuring proper experimental conduct. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this guide also draws upon safety data from its structural precursor, 1,6-diaminohexane, to provide a conservative and precautionary approach to handling.

Chemical Identification and Physical Properties

This compound, also known as N-acetyl-1,6-diaminohexane, is an organic compound with the chemical formula C₈H₁₈N₂O.

| Property | Value |

| CAS Number | 49631-88-1 |

| Molecular Weight | 158.24 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not readily available; likely soluble in water and polar organic solvents. |

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not widely available, an analysis of its chemical structure and the known hazards of its precursor, 1,6-diaminohexane, suggests that it should be handled with caution. 1,6-diaminohexane is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with the skin.[1] The acetylation of one amino group in this compound may moderate its corrosivity, but it is prudent to assume it may still pose significant hazards until more specific data becomes available.

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Based on the properties of 1,6-diaminohexane, direct contact may cause irritation or burns.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

-

Toxicity: The toxicological properties have not been thoroughly investigated.

Exposure Controls and Personal Protection

To minimize exposure, a comprehensive approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions. Ensure that eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles or a face shield. |

| Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact. | |

| Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors. Use spark-proof tools and avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

Logical Relationship of Safety Precautions

The following diagram outlines the logical hierarchy of safety measures when working with this compound.

Caption: Hierarchy of safety controls for chemical handling.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes: Utilizing n-(6-aminohexyl)acetamide for Protein Labeling & Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-(6-aminohexyl)acetamide, also known as N-acetyl-1,6-diaminohexane, is a versatile chemical reagent in bioconjugation.[1] Its structure features a primary amine at one end of a six-carbon spacer and a chemically stable acetamide group at the other. This configuration makes it particularly useful not as a direct label, but as a modifying or quenching agent in protein labeling protocols. The primary amine serves as a reactive handle for conjugation, while the acetyl group provides a neutral, non-reactive terminus.

This document outlines two primary applications for this compound in protein chemistry:

-

Modification of Protein Carboxyl Groups: Neutralizing surface charges and introducing a spacer arm by coupling to aspartic and glutamic acid residues.

-

Quenching Agent for Amine-Reactive Chemistry: Terminating labeling reactions that utilize N-hydroxysuccinimide (NHS) esters to prevent non-specific labeling and cross-linking.

Application 1: Covalent Modification of Protein Carboxyl Groups

This protocol details the use of this compound to modify protein carboxyl groups (C-terminus, aspartic acid, glutamic acid) using carbodiimide chemistry. This modification is useful for studying the effects of charge neutralization on protein structure and function or for introducing a spacer arm for subsequent applications. The reaction proceeds in two steps: activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by nucleophilic attack by the primary amine of this compound.[2][3][4]

Experimental Workflow for Carboxyl Group Modification

Caption: Workflow for modifying protein carboxyl groups with this compound.

Detailed Protocol

1. Materials and Buffers:

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0. Carboxyl activation with EDC is most efficient at this acidic pH.[5]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Amine coupling is more efficient at a slightly alkaline pH where the primary amine is deprotonated.[5]

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5.

-

Reagents:

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.[3]

-

This compound

-

Desalting columns for purification.

-

2. Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL. If the protein is in an amine-containing buffer (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC and a 10 mg/mL (~46 mM) solution of Sulfo-NHS in Activation Buffer.[2] Prepare a solution of this compound in Coupling Buffer.

-

Carboxyl Group Activation:

-

Optional: Buffer Exchange: To improve coupling efficiency, quickly remove excess EDC and Sulfo-NHS and exchange the activated protein into the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step prevents hydrolysis of the NHS-ester intermediate, which is less stable at higher pH.[5]

-

Amine Coupling: Immediately add the this compound solution to the activated protein. A 20- to 100-fold molar excess of the amine compound over the protein is recommended to ensure efficient modification.[4]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the Quenching Solution (Hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[3] Incubate for 5-10 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Quantitative Data Summary

| Parameter | Recommended Range | Purpose |

| Protein Concentration | 2-10 mg/mL | Ensures efficient reaction kinetics. |

| EDC Molar Excess | 10x - 50x | Activates carboxyl groups. |

| Sulfo-NHS Molar Excess | 25x - 100x | Stabilizes the activated intermediate.[2][3] |

| This compound Molar Excess | 20x - 100x | Drives the reaction towards protein modification.[4] |

| Activation pH | 4.5 - 5.0 (MES Buffer) | Maximizes EDC/NHS activation efficiency.[5] |

| Coupling pH | 7.2 - 7.5 (PBS Buffer) | Optimizes reaction with the primary amine.[5] |

| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation.[2][3] |

| Coupling Time | 2 hours at RT or O/N at 4°C | Allows for completion of the coupling reaction. |

Application 2: Quenching Agent for NHS-Ester Labeling Reactions

NHS-ester derivatives of fluorescent dyes, biotin, or crosslinkers are widely used to label the primary amines (N-terminus and lysine side chains) on proteins.[6][7] After the desired labeling is achieved, it is crucial to quench any remaining reactive NHS-esters. This compound is an excellent quenching agent for this purpose. Its primary amine rapidly reacts with the NHS-ester, and its small size allows for easy removal during downstream purification.

Experimental Workflow for Quenching

Caption: Workflow for using this compound as a quenching agent.

Detailed Protocol

1. Materials and Buffers:

-